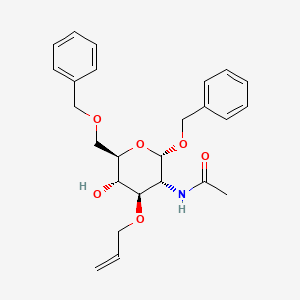

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is a biomedical compound with a molecular formula of C25H31NO6 . It plays a crucial role in the therapeutic intervention of diverse ailments . This compound demonstrates immense potential in modulating drug-resistant strains and addressing disorders pertaining to drug metabolism .

Synthesis Analysis

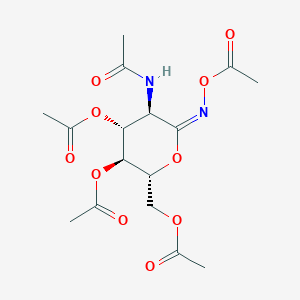

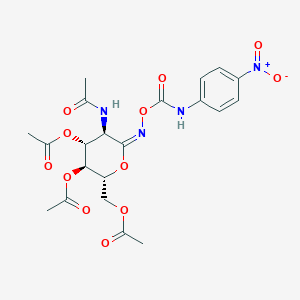

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside involves condensation reactions . For instance, condensation of 4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside gave an alpha-D-linked disaccharide .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da .Chemical Reactions Analysis

The compound participates in various chemical reactions. For example, the reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H31NO6 . It is a part of the Monosaccharides class of compounds . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Therapeutic Intervention

This compound plays a crucial role in the therapeutic intervention of diverse ailments . It has been used in the biomedical sector for its potential in treating various diseases .

Modulating Drug-Resistant Strains

The compound demonstrates immense potential in modulating drug-resistant strains . This makes it a valuable tool in the fight against drug-resistant diseases .

Addressing Disorders Pertaining to Drug Metabolism

It has been found to be effective in addressing disorders pertaining to drug metabolism . This suggests its potential use in improving drug efficacy and reducing side effects .

Inhibitor of O-linked Glycosylation

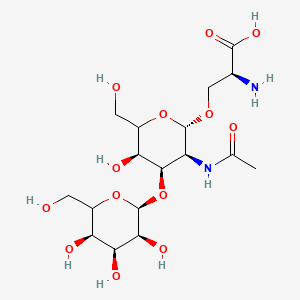

It has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This application is particularly important in the study of protein function and cellular processes .

Inhibitor of 2,3 (O)-sialyltransferase

The compound has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play a key role in cell-cell interactions and immune responses .

Disruption of Glycoprotein Targeting

It has been used to disrupt glycoprotein targeting in HT-29 cells . This application is significant in the study of protein trafficking and cellular function .

Antibacterial Activity

The compound has been found to thwart the proliferation of bacteria by selectively impeding their pivotal metabolic pathways . This suggests its potential use as an antibacterial agent .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYTEIQFPXSSW-JYSSUKAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside | |

Q & A

Q1: What is the significance of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside in carbohydrate synthesis?

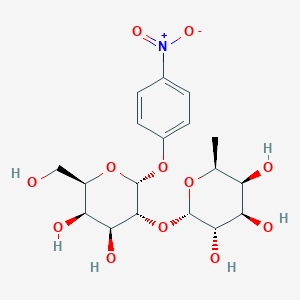

A1: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a crucial building block in synthesizing complex oligosaccharides. [, ] Its structure allows for selective modifications at various positions, enabling the construction of diverse carbohydrate molecules. For instance, it acts as a glycosyl acceptor, reacting with glycosyl donors like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide to form disaccharide structures. [] This controlled assembly of carbohydrates is essential for understanding their biological roles and developing potential therapeutics.

Q2: How does the allyl protecting group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside contribute to its synthetic utility?

A2: The allyl group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a protecting group for the hydroxyl group at the 3-position. [] This is crucial as it prevents unwanted side reactions at this position during synthesis. Additionally, the allyl group offers versatility. It can be selectively removed under mild conditions using reagents like chloro(tristriphenylphosphine)rhodium(I), revealing the free hydroxyl group for further modifications. [] Alternatively, it can undergo an interesting intramolecular O→N migration followed by reduction to a propylamino group, demonstrating its potential in generating diverse structures. [] This flexibility makes the compound valuable in constructing complex carbohydrates with defined structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

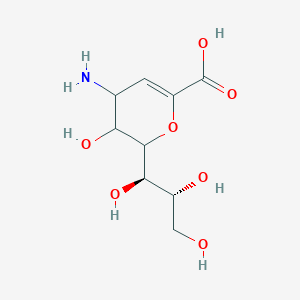

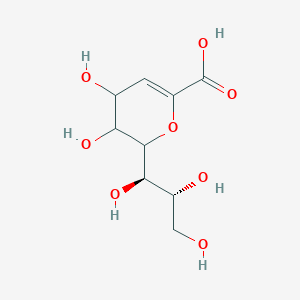

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)